Tempo carboxylic acid
Overview
Description
4-Carboxy-TEMPO (4-carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl) is a nitroxide radical compound. Nitroxides are stable free radicals with applications in various fields due to their unique properties. In the case of 4-carboxy-TEMPO, it has been widely studied for its catalytic and antioxidant properties .
Mechanism of Action
Target of Action
Tempo Carboxylic Acid, also known as 4-Carboxy-TEMPO, is a stable nitroxyl radical . Its primary targets are various organic compounds, particularly alcohols . It serves as a catalyst in oxidation reactions .
Mode of Action
4-Carboxy-TEMPO interacts with its targets through a process of oxidation . It is used as a catalyst in these reactions, facilitating the conversion of primary alcohols to carboxylic acids . The reactivity of 4-Carboxy-TEMPO can be steered by substitution in position 4 .
Biochemical Pathways
The compound affects the oxidation pathways of organic compounds . In the presence of 4-Carboxy-TEMPO, primary and secondary alcohols are oxidized to the corresponding aldehydes and ketones . This process impacts various biochemical pathways, particularly those involving the metabolism of alcohols.
Pharmacokinetics
It’s known that the compound’s effectiveness as a catalyst in oxidation reactions can be influenced by factors such as concentration and the presence of other compounds .
Result of Action
The primary result of 4-Carboxy-TEMPO’s action is the oxidation of alcohols to aldehydes, ketones, or carboxylic acids . This can lead to changes in the molecular structure of the target compounds, potentially altering their function or properties.
Action Environment
The action of 4-Carboxy-TEMPO can be influenced by various environmental factors. For instance, the presence of oxygen and certain other compounds can enhance its effectiveness as a catalyst in oxidation reactions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Tempo carboxylic acid plays a crucial role in biochemical reactions, primarily as an oxidizing agent. It interacts with various enzymes, proteins, and biomolecules. For instance, it catalyzes the oxidation of primary alcohols to aldehydes and carboxylic acids in the presence of sodium hypochlorite and sodium bromide . The interaction involves the formation of a nitroxyl radical, which facilitates the transfer of electrons from the substrate to the oxidizing agent. This process is highly selective and efficient, making this compound a valuable tool in organic synthesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the oxidation state of cellular components, leading to changes in redox signaling pathways . This can result in alterations in gene expression and metabolic flux, impacting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can induce oxidative stress in cells, which may lead to cellular damage if not properly regulated.
Molecular Mechanism
The molecular mechanism of this compound involves its action as a nitroxyl radical. It exerts its effects by facilitating the transfer of electrons from substrates to oxidizing agents. This process involves the formation of a nitroxyl radical intermediate, which can interact with various biomolecules, including enzymes and proteins . This compound can also inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression. For example, it can inhibit alcohol dehydrogenase, preventing the conversion of alcohols to aldehydes and ketones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals . Studies have shown that this compound remains stable under neutral to slightly basic conditions but can degrade under highly acidic or basic conditions. Long-term exposure to this compound can lead to cumulative oxidative stress in cells, potentially resulting in cellular damage and altered function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively catalyze oxidation reactions without causing significant toxicity . At high doses, this compound can induce oxidative stress and toxicity, leading to adverse effects such as tissue damage and inflammation. Studies have identified threshold doses beyond which the toxic effects become pronounced, highlighting the importance of dose optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidation-reduction reactions. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, influencing the conversion of alcohols to aldehydes and carboxylic acids . Additionally, this compound can affect the tricarboxylic acid (TCA) cycle by altering the redox state of cellular components, impacting metabolic flux and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues is influenced by factors such as its chemical properties, the presence of transporters, and the local microenvironment. This can affect its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and redox balance. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and potential therapeutic applications.
Preparation Methods
a. Synthetic Routes
The synthesis of 4-carboxy-TEMPO involves introducing a carboxylic acid group onto the TEMPO framework. One common method is the oxidation of 2,2,6,6-tetramethylpiperidine with sodium hypochlorite (NaClO) or other oxidizing agents. The resulting 4-carboxy-TEMPO can be purified and isolated.
b. Reaction Conditions
The oxidation reaction typically occurs under mild conditions, and the choice of oxidant and solvent affects the yield and purity of the product.
c. Industrial Production
While 4-carboxy-TEMPO is often synthesized in research laboratories, its industrial production involves scaling up the synthesis process. Large-scale production may use continuous flow reactors or batch processes.
Chemical Reactions Analysis
4-Carboxy-TEMPO participates in various chemical reactions:
Oxidation: It acts as a catalyst in the oxidation of regenerated cellulose (viscose rayon) to cellouronic acid.
Reduction: Although less common, 4-carboxy-TEMPO can undergo reduction reactions.
Substitution: It can react with nucleophiles to form substituted derivatives.
Common reagents include oxidants (e.g., NaClO), reducing agents, and nucleophiles. The major products depend on the specific reaction conditions.
Scientific Research Applications
4-Carboxy-TEMPO finds applications in:
Catalysis: As a catalyst for oxidation reactions.
Antioxidant: Due to its radical scavenging properties.
Biological Studies: Used in electron spin resonance (ESR) spectroscopy to monitor reactive oxygen species (ROS) production in vivo.
Comparison with Similar Compounds
4-Carboxy-TEMPO is unique due to its carboxylic acid functionality. Similar compounds include other nitroxides like TEMPO itself and its derivatives.
Properties
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2)5-7(8(12)13)6-10(3,4)11(9)14/h7,14H,5-6H2,1-4H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQKWFQBWZOJHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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